Cas no 83435-58-9 (tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate structure
83435-58-9 structure
상품 이름:tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS 번호:83435-58-9
MF:C10H19NO3
메가와트:201.262763261795
MDL:MFCD00040580
CID:60568
PubChem ID:688279

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • (R)-1-Boc-2-(hydroxymethyl)pyrrolidine
    • BOC-D-Prolinol
    • N-(tert-Butoxycarbonyl)-D-prolinol
    • (R)-(+)-1-Boc-2-pyrrolidinemethanol
    • (R)-tert-Butyl 2-(hydroxymethyl)-pyrrolidine-1-carboxylate
    • (R)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol
    • Boc-D-Pro-ol
    • N-Boc-D-prolinol
    • N-tert-Butoxycarbonyl-D-prolinol,
    • tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • tert-butyl (R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • (+)-n-tboc-d-prolinol
    • (R)-1-(Tert-Butoxycarbonyl)-2-PyrrolidineMethanol
    • 1-Boc-D-Prolinol
    • (R)-1-Boc-2-pyrrolidinemethanol
    • (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol
    • N-tert-Butoxycarbonyl-D-prolinol
    • SMR000857152
    • (R)-(-)
    • (R)-1-Boc-pyrrolidin-2-yl-methanol
    • HMS2231L07
    • AM83119
    • (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol, N-t-Boc-D-prolinol, N-Boc-D-prolinol
    • DTXSID40350854
    • 59378-81-3
    • DS-14390
    • 83435-58-9
    • AKOS005259759
    • AC-5652
    • (R)-1-t-butoxycarbonyl-2-pyrrolidinemethanol
    • (R)-tert-butyl (hydroxymethyl)pyrrolidine-1-carboxylate
    • (R)-2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • MLS001332408
    • (2R)-(+)-1-Boc-2-pyrrolidinemethanol
    • BCP25215
    • Boc-(R)-prolinol
    • N-Boc-D-prolinol, puriss., >=99.0% (TLC)
    • (R)-1-tert-butoxycarbonyl-2-hydroxymethylpyrrolidine
    • Z1269244172
    • 1,1-dimethylethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • N-t-Boc-D-prolinol
    • CHEMBL1869411
    • CS-D1199
    • BP-13177
    • MFCD00066232
    • (R)-(+)-1-Boc-2-pyrrolidinemethanol, 98%
    • (R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
    • 2-Methyl-2-propanyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • B3076
    • HY-78924
    • tert-butyl (R)-2-hydroxymethylpyrrolidine-1-carboxylate
    • 2-(R)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • NCGC00166099-01
    • (2R)-N-tert-Butyloxycarbonylpyrrolidin-2-ylmethanol
    • Q-101619
    • (R)-(+)-1-(t-butoxycarbonyl)-2-pyrrolidinemethanol
    • tert-butyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • (R)-t-Butyl 2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • (R)-(+)-(tert-butoxy-carbonyl)-2-pyrrolidinemethanol
    • (R)-2-(hydroxymethyl)-1pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
    • SCHEMBL135177
    • t-butyl (R)-2-hydroxymethylpyrrolidine-1-carboxylate
    • (R)-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
    • MLS001332407
    • N-Alpha-tert-butoxycarbonyl-D-prolinol
    • BFFLLBPMZCIGRM-MRVPVSSYSA-N
    • (+) N-BOC-D-prolinol
    • EN300-153802
    • (R)-(+)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-N-Boc-pyrrolidine-2-methanol
    • (R)-N-Boc prolinol
    • (R)-Boc-prolinol
    • tert-butyl(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
    • N-BOC-D-PRO-OH
    • MFCD00040580
    • 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
    • 1-Pyrrolidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • (R)-(+)-2-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-1-(tert-Butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine
    • (R)-1-tert-Butyloxycarbonyl-2-(hydroxymethyl)pyrrolidine
    • (R)-2-(Hydroxymethyl)pyrrolidin-1-carboxylic acid tert-butyl ester
    • (R)-2-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]methanol
    • 1-BOC-2-(R)-pyrrolidinemethanol
    • 2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid (R)-tert-butyl ester
    • N-tert-Butoxycarbonyl-(2R)-2-pyrrolidinemethanol
    • tert-Butyl (R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • DB-031293
    • DB-344895
    • MDL: MFCD00040580
    • 인치: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
    • InChIKey: BFFLLBPMZCIGRM-MRVPVSSYSA-N
    • 미소: O(C(C)(C)C)C(N1CCC[C@@H]1CO)=O

계산된 속성

  • 정밀분자량: 201.136493g/mol
  • 표면전하: 0
  • XLogP3: 1
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 201.136493g/mol
  • 단일 동위원소 질량: 201.136493g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 49.8Ų
  • 중원자 수량: 14
  • 복잡도: 210
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.0840
  • 융해점: 58.0 to 63.0 deg-C
  • 비등점: 289.5°C at 760 mmHg
  • 플래시 포인트: 128.9℃
  • 굴절률: 54 ° (C=5, MeOH)
  • 수용성: 불용했어
  • PSA: 49.77000
  • LogP: 1.31610
  • 비선광도: 49 º (589nm, =1.3, CHCl3)
  • 광학 활성: [α]23/D +50°, c = 1.3 in chloroform
  • 용해성: 물에 녹지 않다

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 저장 조건:Inert atmosphere,2-8°C

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM116611-500g
N-Boc-D-prolinol
83435-58-9 95%+
500g
$*** 2023-05-29
Enamine
EN300-153802-0.5g
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 95%
0.5g
$21.0 2023-11-26
Enamine
EN300-153802-2.5g
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 95%
2.5g
$27.0 2023-11-26
ChemScence
CS-D1199-25g
(R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 ≥97.0%
25g
$49.0 2022-04-26
ChemScence
CS-D1199-100g
(R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
83435-58-9 ≥97.0%
100g
$137.0 2022-04-26
abcr
AB251772-250 g
N-Boc-D-prolinol, 98%; .
83435-58-9 98%
250g
€765.80 2023-04-27
eNovation Chemicals LLC
D380480-1kg
N-(tert-Butoxycarbonyl)-D-prolinol
83435-58-9 97%
1kg
$1530 2024-05-24
eNovation Chemicals LLC
Y1123233-1000g
(R)-1-Boc-pyrrolidin-2-yl-methanol
83435-58-9 95%
1000g
$1115 2024-07-28
eNovation Chemicals LLC
Y1297736-100g
Boc-D-prolinol
83435-58-9 97%
100g
$200 2024-06-05
eNovation Chemicals LLC
Y1297736-500g
Boc-D-prolinol
83435-58-9 97%
500g
$600 2024-06-05

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  30 min, rt → reflux
참조
Synthesis, Radiolabeling, and in Vitro and in Vivo Evaluation of [18F]ENL30: A Potential PET Radiotracer for the 5-HT7 Receptor
Tampio L'Estrade, Elina; et al, ACS Omega, 2019, 4(4), 7344-7353

합성회로 2

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
참조
The first example of enamine-Lewis acid cooperative bifunctional catalysis: application to the asymmetric Aldol reaction
Arnold, Kenny; et al, Chemical Communications (Cambridge, 2008, (33), 3879-3881

합성회로 3

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 -
참조
Solvent free, fast and asymmetric Michael additions of ketones to nitroolefins using chiral pyrrolidine-pyridone conjugate bases as organocatalysts
Mahato, Chandan K.; et al, Tetrahedron: Asymmetry, 2017, 28(4), 511-515

합성회로 4

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
2.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
2.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
2.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
참조
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

합성회로 5

반응 조건
1.1 Solvents: Dichloromethane
참조
Syntheses and biological evaluation of peptides containing a transition-state isostere: The chemistry of functionalized sulfonamides in the quest for protease inhibitors and catalytic antibodies
Moree, Willy Jantina, 1994, , ,

합성회로 6

반응 조건
1.1 Catalysts: Triacylglycerol lipase Solvents: Water ;  25 h, pH 7.0, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, 30 °C
2.1 Reagents: Lithium chloride ,  Sodium borohydride
참조
Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP
Kurokawa, Masayuki; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1323-1333

합성회로 7

반응 조건
1.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
1.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
1.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
참조
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

합성회로 8

반응 조건
1.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetone ,  Water ;  overnight, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
3.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
3.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
3.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
참조
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

합성회로 9

반응 조건
1.1 Reagents: Biphenyl Solvents: Methanol ,  Acetone ;  15 min, rt; 24 h, rt
참조
Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group
Lind, Florian; et al, Chemical Science, 2023, 14(44), 12615-12620

합성회로 10

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
참조
Endomorphin-1 Analogues Containing β-Proline Are μ-Opioid Receptor Agonists and Display Enhanced Enzymatic Hydrolysis Resistance
Cardillo, Giuliana; et al, Journal of Medicinal Chemistry, 2002, 45(12), 2571-2578

합성회로 11

반응 조건
참조
Synthesis and Stereochemical Assignment of Conioidine A: DNA- and HSA-Binding Studies of the Four Diastereomers
Shaktah, Ryan; et al, Journal of Natural Products, 2020, 83(10), 3191-3198

합성회로 12

반응 조건
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iron(II) phthalocyanine ,  4,4′-Bipyridine Solvents: Toluene ;  18 h, 0.4 MPa, 80 °C
참조
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediator
Hong, Yiming; et al, RSC Advances, 2016, 6(57), 51908-51913

합성회로 13

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Pivaloyl chloride
1.2 Reagents: Sodium borohydride
참조
Synthesis and biological evaluation of potential 5-HT7 receptor PET radiotracers
Andries, Julien; et al, European Journal of Medicinal Chemistry, 2011, 46(8), 3455-3461

합성회로 14

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1.5 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
참조
4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity
Huo, Cui; et al, European Journal of Medicinal Chemistry, 2022, 241,

합성회로 15

반응 조건
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt
2.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetone ,  Water ;  overnight, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
4.1 Catalysts: NADPH ,  Magnesium bromide ,  Alcohol dehydrogenase Solvents: Isopropanol ,  Hexane ;  18 h, pH 9, 30 °C
4.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  24 h, pH 9, rt
4.3 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  12 h, rt
참조
Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-Heterocycles
Bisogno, Fabricio R.; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1657-1661

합성회로 16

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
참조
4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity
Huo, Cui; et al, European Journal of Medicinal Chemistry, 2022, 241,

합성회로 17

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
참조
A novel N-(pyrrolidinyl-2-methyl)glycine-based PNA with a strong preference for RNA over DNA
Slaitas, Andis; et al, European Journal of Organic Chemistry, 2002, (14), 2391-2399

합성회로 18

반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0.5 h, 4 - 7 °C; 15 h, 4 - 7 °C
참조
Synthesis and evaluation of in vivo anti-hypothermic effect of all stereoisomers of the thyrotropin-releasing hormone mimetic: Rovatirelin Hydrate
Kobayashi, Naotake ; et al, Journal of Peptide Science, 2019, 25(12),

합성회로 19

반응 조건
1.1 Reagents: Sparteine ,  sec-Butyllithium Solvents: Diethyl ether ,  Cyclohexane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 4.5 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ;  -78 °C; -78 °C → rt; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
2.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
참조
The first example of enamine-Lewis acid cooperative bifunctional catalysis: application to the asymmetric Aldol reaction
Arnold, Kenny; et al, Chemical Communications (Cambridge, 2008, (33), 3879-3881

합성회로 20

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ;  -78 °C → rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
2.2 Reagents: Hydrogen peroxide ;  0 °C → reflux; 6.5 h, reflux
참조
The first example of enamine-Lewis acid cooperative bifunctional catalysis: application to the asymmetric Aldol reaction
Arnold, Kenny; et al, Chemical Communications (Cambridge, 2008, (33), 3879-3881

합성회로 21

반응 조건
1.1 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine ,  Pivaloyl chloride
2.2 Reagents: Sodium borohydride
참조
Synthesis and biological evaluation of potential 5-HT7 receptor PET radiotracers
Andries, Julien; et al, European Journal of Medicinal Chemistry, 2011, 46(8), 3455-3461

합성회로 22

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 2 h, 40 °C
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1.5 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
참조
4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity
Huo, Cui; et al, European Journal of Medicinal Chemistry, 2022, 241,

합성회로 23

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 70 °C
2.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
참조
Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction
Mahato, Chandan K.; et al, Journal of Organic Chemistry, 2019, 84(2), 1053-1063

합성회로 24

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 10 h, rt
2.1 Catalysts: Triacylglycerol lipase Solvents: Water ;  25 h, pH 7.0, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5, 30 °C
3.1 Reagents: Lithium chloride ,  Sodium borohydride
참조
Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP
Kurokawa, Masayuki; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1323-1333

합성회로 25

반응 조건
1.1 Reagents: Lithium chloride ,  Sodium borohydride
참조
Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP
Kurokawa, Masayuki; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1323-1333

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83435-58-9)N-(tert-Butoxycarbonyl)-D-prolinol
주문 번호:A10087
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 15:07
가격 ($):265.0

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83435-58-9)N-ALPHA-tert-Butoxycarbonyl-D-prolinol
5710503
순결:98%
재다:Company Customization
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:83435-58-9)Boc-D-prolinol
sfd11783
순결:99.9%
재다:200kg
가격 ($):문의